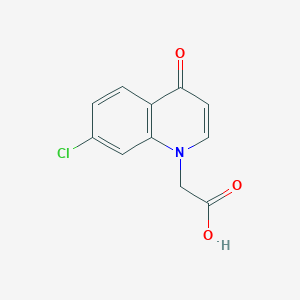

2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

Description

2-(7-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid (CAS: 860204-26-8) is a quinoline derivative characterized by a 7-chloro substituent on the quinoline core and a 4-oxo group, with an acetic acid side chain at the 1-position. Its molecular formula is C₁₁H₈ClNO₃, yielding a molecular weight of 237.64 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its classification under fine chemicals and active pharmaceutical ingredients (APIs) in industrial contexts . Safety data highlight significant health and environmental hazards, including acute toxicity, skin/eye irritation, and aquatic toxicity, necessitating stringent handling protocols .

Properties

IUPAC Name |

2-(7-chloro-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-7-1-2-8-9(5-7)13(6-11(15)16)4-3-10(8)14/h1-5H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGUUSYBWLKFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C=CC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative.

Chlorination: Introduction of the chlorine atom at the 7th position of the quinoline ring.

Oxidation: Oxidation of the quinoline ring to introduce the oxo group at the 4th position.

Acetic Acid Substitution: Introduction of the acetic acid moiety at the 1st position of the quinoline ring.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions may convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

- Antimicrobial Properties: Derivatives of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid have been investigated for their antimicrobial properties, demonstrating promising activity against bacterial and fungal pathogens. Researchers are exploring their potential as novel antibiotics. In vitro assays, such as minimum inhibitory concentration (MIC) tests, are commonly used to determine the compound’s effectiveness against specific pathogens.

- Structural Optimization: Structural modifications are explored to enhance antimicrobial potency. Researchers vary substituents on the quinolone scaffold to improve selectivity and efficacy.

- Enzyme Interactions: Interaction studies have shown that 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid interacts with various biological targets, particularly enzymes involved in metabolic pathways. These interactions can significantly modulate enzymatic activities, enhancing its potential as a drug candidate. Understanding these interactions is crucial for optimizing its efficacy and safety profile in therapeutic applications.

- Anti-inflammatory and Antibacterial Activity: Cinnoline derivatives have been synthesized and evaluated for anti-inflammatory and antibacterial activity . Some compounds showed promising anti-inflammatory activity with reduced ulcerogenic and lipid peroxidation activity compared to naproxen . One derivative displayed significant antibacterial property against gram-negative (Escherichia coli and Pseudomonas aeruginosa) and gram-positive (Staphylococcus aureus) bacteria .

- Anticancer and Antimicrobial Agents: 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives were synthesized and evaluated for in vitro antimicrobial and anticancer activities . Some compounds displayed significant antimicrobial activity, comparable to standard drugs, while one compound showed good anticancer activity .

Mechanism of Action

The mechanism of action of 2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Core Structure Modifications

- 2-(4-Oxoquinolin-1(4H)-yl)acetic acid (CAS: 56600-94-3): Lacks the 7-chloro substituent, resulting in a molecular formula of C₁₁H₉NO₃ (MW: 203.19 g/mol). The absence of chlorine reduces electronegativity and may influence solubility and reactivity .

- 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid (CAS: 1315349-38-2): Adds a 6-methoxy group adjacent to the chlorine, altering steric and electronic properties.

Heterocyclic Variants

- 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid (CAS: 101-29-1): Replaces the quinoline core with a pyridine ring, introducing iodine atoms at positions 3 and 3. This modification increases molecular weight (MW: 310.56 g/mol) and may confer distinct redox properties .

- Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid): A peroxisome proliferator with a pyrimidine-thioacetic acid structure. Despite lacking a quinoline core, it shares acetic acid functionality and is hepatocarcinogenic in rodents .

Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|---|

| 2-(7-Chloro-4-oxoquinolin-1-yl)acetic acid | 860204-26-8 | C₁₁H₈ClNO₃ | 237.64 | 7-Cl, 4-O, acetic acid | 1.8 |

| 2-(4-Oxoquinolin-1-yl)acetic acid | 56600-94-3 | C₁₁H₉NO₃ | 203.19 | 4-O, acetic acid | 1.2 |

| 2-(7-Cl-6-MeO-4-oxoquinolin-1-yl)acetic acid | 1315349-38-2 | C₁₂H₁₀ClNO₄ | 267.67 | 7-Cl, 6-MeO, 4-O, acetic acid | 2.1 |

| Wy-14,643 | 50892-23-4 | C₁₄H₁₂ClN₃O₂S | 321.78 | Pyrimidine-thioacetic acid | 3.5 |

*LogP values estimated using fragment-based methods.

Target Compound

Key Comparisons

- Wy-14,643: Strong hepatocarcinogen in rodents, inducing hepatocellular carcinomas via peroxisome proliferation and persistent DNA replication. Safety data contraindicate human exposure .

Biological Activity

2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its specific structure allows it to interact with various biological targets, making it a candidate for pharmaceutical development.

The biological activity of 2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is primarily attributed to its ability to inhibit key enzymes involved in bacterial DNA replication. It acts as an inhibitor of DNA gyrase and topoisomerase IV, which are essential for bacterial cell division. By disrupting these processes, the compound can effectively hinder bacterial growth and promote cell death.

Antimicrobial Properties

Research has demonstrated that 2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid exhibits notable antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a potential lead for developing new antibiotics, especially in the context of rising antibiotic resistance .

In Vitro Studies

In vitro assays have been conducted to evaluate the antibacterial efficacy of the compound. For example, a study reported that derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range. This suggests its potential role in treating tuberculosis, particularly in drug-resistant strains .

Case Studies and Research Findings

- Antitrypanosomal Activity : A study focusing on quinoline derivatives found that certain modifications to the structure of 2-(7-chloro-4-oxoquinolin-1(4H)-yl)acetic acid enhanced its antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. The compound showed promising results with an IC50 value of 47 nM against T.b.gambiense and 9 nM against T.b.rhodesiense .

- Cytotoxicity Assessments : While evaluating its therapeutic index, researchers found that the compound exhibited low cytotoxicity towards mammalian cells, suggesting a favorable safety profile for further development as an antimicrobial agent .

- Structural Optimization : Ongoing research aims at structural modifications to improve potency and selectivity. Variations in substituents on the quinoline scaffold have been explored to enhance antimicrobial efficacy without increasing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.